

An In-depth Technical Guide to the Physical Properties of Benzene, (1-ethoxyethenyl)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, (1-ethoxyethenyl)-

Cat. No.: B15178028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (1-ethoxyethenyl)-, also known by its IUPAC name 1-ethoxyethenylbenzene and common synonym ethyl 1-phenylvinyl ether, is an organic compound with the chemical formula $C_{10}H_{12}O$ ^[1]. This document provides a comprehensive overview of its physical properties, drawing from computed data and available experimental values. It is intended to serve as a technical resource for professionals in research and development who may be working with this compound or similar chemical structures.

This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of an experimental workflow.

Chemical Identification

Identifier	Value
IUPAC Name	1-ethoxyethenylbenzene[1]
Common Synonyms	Ethyl 1-phenylvinyl ether, (1-Ethoxyvinyl)benzene[1]
CAS Number	6230-62-2[1]
Molecular Formula	C ₁₀ H ₁₂ O[1]
Molecular Weight	148.20 g/mol [1]
Canonical SMILES	CCOC(=C)C1=CC=CC=C1[1]
InChI	InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3[1]
InChIKey	PDNJMHZLMGTCDU-UHFFFAOYSA-N[1]

Tabulated Physical Properties

The following tables summarize the computed and experimental physical properties of **Benzene, (1-ethoxyethenyl)-**.

Computed Physical Properties

The data in this table are computationally derived and provide estimations of the compound's physical characteristics.

Property	Value	Reference
XLogP3-AA (Octanol-Water Partition Coefficient)	2.8	Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count	0	Computed by Cactvs 3.4.8.24[1]
Hydrogen Bond Acceptor Count	1	Computed by Cactvs 3.4.8.24[1]
Rotatable Bond Count	3	Computed by Cactvs 3.4.8.24[1]
Exact Mass	148.088815002 Da	Computed by PubChem 2.2[1]
Monoisotopic Mass	148.088815002 Da	Computed by PubChem 2.2[1]
Topological Polar Surface Area	9.2 Å ²	Computed by Cactvs 3.4.8.24[1]
Heavy Atom Count	11	Computed by PubChem[1]
Formal Charge	0	Computed by PubChem[1]
Complexity	123	Computed by Cactvs 3.4.8.24[1]

Experimental Physical Properties

Currently, the publicly available experimental data for **Benzene, (1-ethoxyethenyl)-** is limited.

Property	Value	Reference
Kovats Retention Index (Standard non-polar)	1166	NIST Mass Spectrometry Data Center[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Refractive Index	Not available	

Experimental Protocols

This section details the methodologies for determining key physical properties of organic compounds like **Benzene, (1-ethoxyethenyl)-**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

- Thiele tube or similar heating bath (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample is placed in the fusion tube.

- A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a heating bath.
- The bath is heated slowly and steadily.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube^{[2][3][4]}.

Determination of Melting Point (for solid compounds)

While **Benzene, (1-ethoxyethenyl)-** is expected to be a liquid at room temperature, the determination of a melting point is a fundamental technique for characterizing solid organic compounds.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (open at both ends)
- Thermometer
- Sample of the solid organic compound

Procedure:

- A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.
- The heating rate is then slowed to 1-2°C per minute.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[5][6]. A pure substance will have a sharp melting range of 1-2°C.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Thermometer
- Liquid sample

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
- The filled pycnometer is weighed.

- The temperature of the liquid is recorded.
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
- The filled pycnometer with the reference liquid is weighed.
- The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid^{[7][8][9]}.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Liquid sample
- Standard liquid for calibration (e.g., distilled water)

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prisms are closed and the light source is adjusted to illuminate the field of view.
- The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

- The refractive index is read from the scale[10][11][12][13]. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic and Chromatographic Data

Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent numbers. It is based on the retention time of the analyte relative to the retention times of n-alkanes. The experimental Kovats retention index for **Benzene, (1-ethoxyethenyl)-** on a standard non-polar column is 1166[1].

Expected Spectroscopic Features

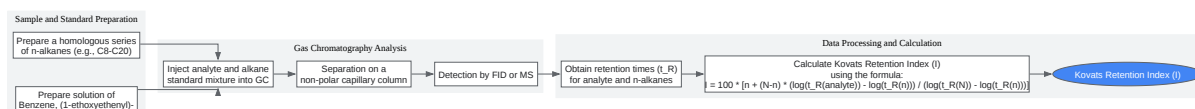
While specific spectra for **Benzene, (1-ethoxyethenyl)-** are not readily available, the following are the expected characteristic signals based on its structure:

- ^1H NMR:
 - Aromatic protons (on the benzene ring) would appear in the region of δ 7.0-7.5 ppm.
 - The ethoxy group would show a quartet around δ 3.5-4.0 ppm (for the $-\text{OCH}_2-$ protons) and a triplet around δ 1.2-1.5 ppm (for the $-\text{CH}_3$ protons).
 - The vinylic protons would appear as singlets in the region of δ 4.0-5.0 ppm.
- ^{13}C NMR:
 - Aromatic carbons would show signals in the range of δ 120-140 ppm.
 - The vinylic carbons would appear in the olefinic region, with the carbon attached to the oxygen being further downfield (δ 150-160 ppm) and the other vinylic carbon being more upfield (δ 80-90 ppm).
 - The ethoxy carbons would show signals around δ 60-70 ppm ($-\text{OCH}_2-$) and δ 15-20 ppm ($-\text{CH}_3$).
- Infrared (IR) Spectroscopy:

- Aromatic C-H stretching vibrations would be observed just above 3000 cm^{-1} .
- C=C stretching vibrations of the aromatic ring would appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- The C=C stretching of the vinyl group would be around $1620\text{-}1680\text{ cm}^{-1}$.
- A strong C-O stretching band for the ether linkage would be present in the $1050\text{-}1250\text{ cm}^{-1}$ region.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be observed at $m/z = 148$.
 - Common fragmentation patterns would include the loss of the ethoxy group, leading to a fragment at $m/z = 103$, and the formation of a stable tropylium ion at $m/z = 91$.

Visualizations

Experimental Workflow for Kovats Retention Index Determination



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the Kovats Retention Index.

Conclusion

This technical guide provides a summary of the known physical properties of **Benzene, (1-ethoxyethenyl)-**, with a focus on both computed and the limited available experimental data. The inclusion of detailed, albeit general, experimental protocols for key physical property measurements offers a practical resource for laboratory work. The provided workflow visualization for determining the Kovats Retention Index further clarifies a key analytical method for this compound. Further experimental investigation is required to determine fundamental physical properties such as boiling point, melting point, density, and refractive index to provide a more complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (1-ethoxyethenyl)- | C10H12O | CID 570407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. byjus.com [byjus.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davjalandhar.com [davjalandhar.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Benzene, (1-ethoxyethenyl)-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178028#physical-properties-of-benzene-1-ethoxyethenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com